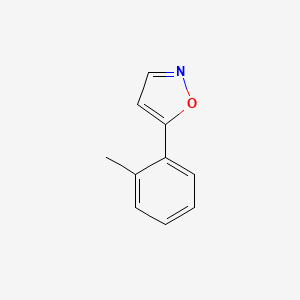

5-(2-Methylphenyl)-1,2-oxazole

Description

Conceptual Framework of 1,2-Oxazole Heterocycles in Contemporary Chemical Research

The 1,2-oxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern chemical research. These structures are not merely cyclic compounds but are considered versatile scaffolds in medicinal chemistry and material science. nih.govtandfonline.com Their unique electronic and structural properties, arising from the electronegative oxygen and nitrogen atoms, allow for a wide range of chemical modifications and interactions with biological targets. mdpi.comresearchgate.net

The significance of 1,2-oxazoles is rooted in their ability to act as bioisosteres for other functional groups, mimicking their spatial arrangement and electronic properties while potentially improving pharmacokinetic profiles. jchemrev.com Research in this area focuses on understanding the structure-activity relationships (SAR) to design novel compounds with enhanced biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov Theoretical studies and quantum chemistry calculations play a crucial role in predicting the molecular structures, electronic properties, and chemical reactivities of these molecules, guiding the synthesis of new derivatives with desired characteristics. jchemrev.com

Significance of Aryl-Substituted Oxazoles in Synthetic and Mechanistic Studies

Aryl-substituted oxazoles, particularly those with substituents on the phenyl ring, are of paramount importance in synthetic and mechanistic studies. The presence of an aryl group provides a site for further functionalization and allows for the fine-tuning of the molecule's electronic and steric properties. acs.org This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of aryl-substituted oxazoles for high-throughput screening. tandfonline.com

Mechanistic studies often focus on the regioselectivity of reactions involving the oxazole (B20620) ring and the influence of the aryl substituent on the reaction pathways. For instance, the position of substituents on the oxazole ring can significantly impact the electronic and steric properties of the molecule. Furthermore, variations in the substituents on the aromatic ring can modulate electronic effects and biological interactions. The development of transition-metal-catalyzed C-H arylation reactions and radical-mediated C-H arylation reactions has provided new avenues for the synthesis of complex biaryl motifs involving the oxazole core. acs.org

Historical Context and Evolution of Research on 1,2-Oxazole Ring Systems

The foundational chemistry of oxazoles was established in the late 19th and early 20th centuries. While the parent compound, oxazole, was first prepared in 1947, the synthesis of substituted derivatives had been accomplished earlier. nih.gov The initial research laid the groundwork for understanding the fundamental reactivity and properties of this heterocyclic system.

A significant milestone in oxazole synthesis was the development of the van Leusen oxazole synthesis in 1972, which provided a mild and versatile one-pot reaction for preparing 5-substituted oxazoles. mdpi.comnih.gov This method, along with others like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, has been instrumental in the proliferation of research on oxazole derivatives. Over the decades, the focus of research has shifted from fundamental synthesis to the application of oxazoles in various fields, driven by the discovery of their diverse biological activities. tandfonline.com The continuous development of new synthetic methods, including microwave-assisted and copper-catalyzed reactions, continues to expand the chemical space of accessible oxazole derivatives. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

918884-77-2 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5-(2-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3 |

InChI Key |

WERCTINZKABLHU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC=NO2 |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Methylphenyl 1,2 Oxazole and Its Derivatives

Classical and Modern Approaches to 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole core is a pivotal step in synthesizing the target compound and its analogues. Several methodologies have been developed and refined over the years to achieve this transformation efficiently.

Cyclization Reactions for 1,2-Oxazole Formation

Cyclization reactions are a cornerstone for the synthesis of 1,2-oxazoles. A prevalent method involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydroxylamine (B1172632). acs.orgnih.gov For instance, treating a chalcone (B49325) derivative with hydroxylamine in boiling pyridine (B92270) can yield the corresponding oxazole (B20620) derivative. acs.orgnih.gov The reaction of chalcones with hydroxylamine in the presence of a base like sodium hydroxide (B78521) in a methanol/water mixture has also been reported, though it can sometimes lead to a mixture of regioisomeric 1,2-oxazoles with lower yields. researchgate.netmdpi.com

Another approach involves the cyclization of β-hydroxy amides, which can be achieved using reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. scispace.com This method offers a mild and efficient route to oxazolines, which can be further converted to oxazoles. scispace.com

Van Leusen Oxazole Synthesis and Modifications for Aryl-Substituted Systems

The Van Leusen oxazole synthesis is a well-established one-pot reaction for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govijpsonline.comorganic-chemistry.org This reaction proceeds under mild, basic conditions and involves a [3+2] cycloaddition mechanism where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination of toluenesulfinic acid to form the 5-substituted oxazole. mdpi.comnih.gov

Modifications of the Van Leusen synthesis have been developed to accommodate aryl-substituted systems and improve efficiency. For instance, aryl-substituted TosMIC reagents have been successfully employed in reactions with aldehydes to produce 5-aryloxazoles. mdpi.comresearchgate.net The use of a quaternary ammonium (B1175870) hydroxide ion exchange resin as the base allows for easy removal of the base and the toluenesulfinic acid byproduct by filtration, leading to high yields and purity of the resulting 5-aryloxazoles. organic-chemistry.org Microwave-assisted Van Leusen synthesis has also been reported as an efficient method for preparing 5-aryl-1,3-oxazoles. nih.gov

Bredereck Reaction and its Advancements for Substituted Oxazoles

The Bredereck reaction traditionally involves the synthesis of oxazole derivatives by reacting α-haloketones with amides, providing a route to 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.comderpharmachemica.comderpharmachemica.com This method is considered an efficient and economical process for oxazole synthesis. ijpsonline.com An advancement of this reaction utilizes α-hydroxyketones as starting materials, offering an alternative pathway. ijpsonline.com

Cycloisomerization Reactions of Propargylic Amides

The cycloisomerization of propargylic amides presents a versatile and mild method for synthesizing polysubstituted oxazoles. ijpsonline.comnih.gov This reaction can be mediated by silica (B1680970) gel, leading to the formation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles in good yields. acs.orgacs.org The process involves the conversion of propargyl amides to keto amides, which then undergo cycloisomerization. acs.orgacs.org While bases and neutral thermal conditions have been found to be ineffective, silver(I)-catalyzed cycloisomerization has shown success. acs.org

A one-pot tandem reaction involving the propargylation of amides with propargylic alcohols followed by cycloisomerization, catalyzed by p-toluenesulfonic acid monohydrate (PTSA), provides a rapid and efficient route to substituted oxazoles. organic-chemistry.org This method is tolerant of various functional groups and works with both terminal and internal alkynes. organic-chemistry.org

Three-Component Assembly Strategies for Tri-substituted Oxazoles

Three-component reactions offer an efficient way to construct complex molecules like trisubstituted oxazoles in a single step. One such strategy involves a visible-light-induced reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgrsc.org This catalyst- and additive-free method proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade, demonstrating high efficiency and a broad substrate scope. rsc.orgrsc.org

Another approach is a gold-catalyzed domino reaction of imines, alkynes, and acid chlorides to directly form trisubstituted oxazoles in high yields. lu.senih.gov A one-pot tandem Passerini three-component coupling/Staudinger/aza-Wittig/isomerization reaction sequence has also been developed for the synthesis of fully substituted oxazoles from α-azidocinnamaldehydes, isocyanides, and carboxylic acids. thieme-connect.com

Metal-Catalyzed Synthetic Routes

Metal catalysts play a significant role in the synthesis of oxazole derivatives, enabling reactions that might otherwise be difficult.

Palladium and copper co-catalyzed direct arylation reactions are used for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comsemanticscholar.org This involves the reaction of a 4-substituted oxazole with an aryl bromide in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt. semanticscholar.orginnovareacademics.in Nickel catalysts have also been employed for the C2-arylation of oxazoles with various aryl electrophiles. organic-chemistry.org

Dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes provide an efficient one-step synthesis of multi-functionalized oxazoles in high yields under mild conditions. nih.gov Furthermore, nickel-catalyzed cross-coupling of 2-methylthio-oxazole with organozinc reagents allows for the synthesis of 2-substituted oxazoles. acs.org This method has been extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles by the sequential addition of different organozinc reagents in the presence of palladium and nickel catalysts. acs.org

A metal-free approach for the synthesis of substituted oxazoles has also been developed through the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines via C–O bond cleavage. rsc.org

Palladium-Catalyzed Direct Arylation of Oxazoles

Palladium-catalyzed direct arylation has emerged as a powerful tool for the synthesis of 5-aryl-1,2-oxazoles. This method allows for the direct coupling of an oxazole core with an aryl halide or triflate, avoiding the need for pre-functionalized organometallic reagents. nih.govnih.gov Research has demonstrated that high regioselectivity for either C-2 or C-5 arylation of the oxazole ring can be achieved by carefully selecting the phosphine (B1218219) ligand and solvent. nih.govorganic-chemistry.org

Specifically for 5-arylation, polar solvents in combination with particular phosphine ligands have been shown to favor the formation of the desired product. nih.govorganic-chemistry.org This approach represents a significant advancement for the synthesis of biologically relevant molecules containing the 5-aryloxazole scaffold. nih.gov The palladium catalyst, often Pd(OAc)2 or Pd(PPh3)4, facilitates the C-H bond activation at the 5-position of the oxazole ring, followed by coupling with the aryl halide. researchgate.netresearchgate.net This methodology tolerates a wide array of functional groups on both the oxazole and the aryl partner. researchgate.net

A ligand-free palladium-catalyzed protocol has also been developed for the direct C-5 arylation of oxazoles with aryl bromides, utilizing tetrabutylammonium (B224687) acetate as a promoter. researchgate.net This method has been successfully applied to the one-pot synthesis of bioactive natural products, highlighting its practical utility. researchgate.net

Table 1: Palladium-Catalyzed Direct C-5 Arylation of Oxazoles

| Catalyst System | Ligand | Solvent | Arylating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Phosphine 5 or 6 | Polar Solvent | Aryl Bromide/Chloride/Iodide/Triflate | N/A | High | nih.gov |

| Pd(OAc)₂ | None | N,N-dimethylacetamide | Aryl Bromide | 70 | Good to Excellent | researchgate.net |

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysts are instrumental in various synthetic routes to 1,2-oxazole derivatives, primarily through oxidative cyclization and coupling reactions. nih.govthieme-connect.com One prominent method involves the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov This reaction proceeds via vinylic C-H bond functionalization at room temperature and can produce a range of 2,5-disubstituted oxazoles with aryl, vinyl, alkyl, and heteroaryl substituents in moderate to high yields. nih.gov The mechanism is thought to involve a single-electron oxidation of the enamide by the copper(II) species, initiating a radical cyclization pathway. nih.gov

Another approach is the copper-catalyzed cascade oxidative cyclization between benzylamines and 1,3-dicarbonyl compounds. thieme-connect.com This method, often employing a heterogeneous copper catalyst, provides 2,4,5-trisubstituted oxazoles in good to excellent yields under mild conditions. thieme-connect.com The use of a heterogeneous catalyst allows for easy recovery and recycling, adding to the method's practicality. thieme-connect.com Furthermore, a copper-catalyzed tandem oxidative cyclization has been developed to synthesize polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Copper catalysis also enables the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org A novel and efficient synthesis of 2,5-disubstituted oxazoles has been developed through a copper-catalyzed cascade reaction of alkenes with azides, utilizing air as the oxidant under mild conditions. rsc.org

Table 2: Copper-Catalyzed Synthesis of Oxazole Derivatives

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(II) salts | Enamides | 2,5-Disubstituted oxazoles | Room temperature, vinylic C-H functionalization | nih.gov |

| Heterogeneous Cu(II) complex | Benzylamines, 1,3-dicarbonyls | 2,4,5-Trisubstituted oxazoles | Recyclable catalyst, mild conditions | thieme-connect.com |

| Cu(NO₃)₂·3H₂O / I₂ | Arylacetylenes, α-amino acids | 2,5-Disubstituted oxazoles | N/A | organic-chemistry.org |

Silver Salt-Mediated Cyclization Processes

Silver salts have proven effective in mediating the one-step synthesis of oxazoles from α-haloketones and primary amides. researchgate.netacs.org This method offers advantages in terms of simplicity, efficiency, and the ability to recycle the silver byproducts, thus minimizing waste. acs.orgresearchgate.net The reaction is believed to proceed through a silver-mediated cyclization, proving more effective than thermal heating alone. researchgate.net This approach can be used to produce 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgresearchgate.net

In a related methodology, α-tosyloxyketones have been used as stable, non-lachrymatory alternatives to α-haloketones for the synthesis of disubstituted oxazoles via a decarboxylative oxidative cyclization with primary amino acids. connectjournals.com

Table 3: Silver-Mediated Synthesis of Oxazoles

| Silver Salt | Reactants | Product Type | Key Advantages | Reference |

|---|

Nickel-Catalyzed Approaches to Oxazole Derivatives

Nickel-catalyzed reactions provide a powerful and cost-effective alternative to palladium for the synthesis of oxazole derivatives. acs.org Nickel catalysts have been successfully employed in the direct C-H arylation of oxazoles with various electrophiles, including aryl halides and phenolic electrophiles like pivalates, tosylates, mesylates, and carbamates. nih.govnih.gov

One notable application is the nickel-catalyzed direct alkynylation of azoles with alkynyl bromides, which efficiently produces the desired products in good to high yields. acs.org In some instances, the addition of a catalytic amount of CuI can significantly enhance the reaction rate. acs.org Another key method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with a variety of organozinc reagents to synthesize 2-substituted oxazoles. acs.org This approach has been extended to a one-pot regioselective synthesis of unsymmetrical 2,5-disubstituted oxazoles. acs.org

Furthermore, nickel-catalyzed direct arylation of 1,3,4-oxadiazoles with organosilanes has been demonstrated as an efficient method for creating C-C bonds through C-H bond cleavage. mdpi.com

Table 4: Nickel-Catalyzed Synthesis of Oxazole Derivatives

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ni(cod)₂/dppbz | 5-Aryloxazoles, Alkynyl Bromides | Alkynylated Azoles | Efficient, can be enhanced by CuI | acs.org |

| NiCl₂(PPh₃)₂ | 2-Methylthio-oxazole, Organozinc Reagents | 2-Substituted and 2,5-Disubstituted Oxazoles | Regioselective, one-pot synthesis possible | acs.org |

| Ni(COD)₂/dcype | Benzoxazoles/Oxazoles, Phenolic Electrophiles | Arylated Azoles | Broad scope of electrophiles | nih.gov |

Novel Reagent-Based Syntheses

Utilization of Activated Isocyanides and Carboxylic Acids

A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed using a stable triflylpyridinium reagent and activated methyl isocyanides. acs.orgthieme-connect.comnih.gov This transformation proceeds through the in-situ generation of an acylpyridinium salt, which is then trapped by isocyanoacetates or tosylmethyl isocyanide. acs.orgnih.gov The reaction exhibits a broad substrate scope and good functional group tolerance. acs.orgnih.gov This method's practicality is highlighted by its successful application in the gram-scale synthesis of bioactive compounds. nih.gov

The reaction mechanism is proposed to involve the activation of the carboxylic acid to form a trifluorosulfonyl mixed anhydride, followed by nucleophilic attack by DMAP to generate an acylpyridinium salt. nih.gov This intermediate then reacts with the deprotonated alkyl isocyanoacetate to form the oxazole product. nih.gov Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), also utilize isocyanides to produce highly functionalized oxazoles. acs.orgbeilstein-journals.org

Reformatsky Reaction in 1,2-Oxazole Synthesis

The Reformatsky reaction, traditionally used for the synthesis of β-hydroxy-esters from α-halo esters and carbonyl compounds with zinc, has been adapted for the synthesis of 1,2-oxazole derivatives. researchgate.netwikipedia.org A synthetic approach to 5-imino-1,2-oxazoles has been developed starting from N-substituted C-benzotriazolated nitrones and a Reformatsky reagent. clockss.org These 5-imino-1,2-oxazoles can be further converted into other functionalized 1,2-oxazoles, including 1,2-oxazol-5-ones. clockss.org

The reaction involves the formation of an organozinc reagent from an α-halo ester and zinc dust, which then reacts with the nitrone. wikipedia.orgclockss.org The conditions for this reaction can be optimized by the choice of solvent and the addition of copper(I) species. clockss.org The classical Reformatsky reaction offers advantages such as neutral reaction conditions and broad functional group tolerance. researchgate.net While stereoselective Reformatsky reactions on carbonyl compounds have been studied, imino-Reformatsky reactions can be more challenging. researchgate.net Recent advances have also explored the use of other metals like samarium (in the form of SmI₂) to mediate diastereoselective Reformatsky reactions. beilstein-journals.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-(2-Methylphenyl)-1,2-oxazole |

| 5-aryl-1,2-oxazoles |

| 2,5-disubstituted oxazoles |

| 2,4,5-trisubstituted oxazoles |

| 5-aryloxazole |

| 4,5-disubstituted oxazoles |

| 2-substituted oxazoles |

| 2,5-disubstituted 1,3,4-oxadiazoles |

| 5-imino-1,2-oxazoles |

| 1,2-oxazol-5-ones |

| β-hydroxy-esters |

| N-substituted C-benzotriazolated nitrones |

| α-halo esters |

| aryl halides |

| aryl triflates |

| phosphine |

| Pd(OAc)₂ |

| Pd(PPh₃)₄ |

| tetrabutylammonium acetate |

| enamides |

| benzylamines |

| 1,3-dicarbonyl compounds |

| arylacetylenes |

| α-amino acids |

| Cu(NO₃)₂·3H₂O |

| iodine |

| alkenes |

| azides |

| α-haloketones |

| primary amides |

| α-tosyloxyketones |

| primary amino acids |

| alkynyl bromides |

| CuI |

| 2-methylthio-oxazole |

| organozinc reagents |

| phenolic electrophiles |

| pivalates |

| tosylates |

| mesylates |

| carbamates |

| organosilanes |

| triflylpyridinium reagent |

| activated methyl isocyanides |

| isocyanoacetates |

| tosylmethyl isocyanide |

| acylpyridinium salt |

| trifluorosulfonyl mixed anhydride |

| DMAP |

| nitrones |

| zinc |

An in-depth analysis of the synthetic strategies for 5-(2-Methylphenyl)-1,2-oxazole and its derivatives reveals a variety of sophisticated chemical methodologies. These approaches focus on building the core oxazole structure with precision and exploring pathways that offer control over the final product's constitution and stereochemistry. Advances in synthetic chemistry have also introduced greener alternatives to traditional methods.

Chemical Reactivity and Transformations of 5 2 Methylphenyl 1,2 Oxazole

Reactions of the 1,2-Oxazole Ring System

The reactivity of the 1,2-oxazole core in 5-(2-methylphenyl)-1,2-oxazole is influenced by its electronic structure and inherent bond strains.

Cycloaddition Reactions of the Oxazole (B20620) Moiety

The most significant cycloaddition reactions involving the isoxazole (B147169) scaffold are those that form the ring itself, primarily through 1,3-dipolar cycloaddition. nih.govnih.gov This common synthetic route involves the reaction of a nitrile oxide with an alkyne. nih.gov For the synthesis of 5-(2-methylphenyl)-1,2-oxazole, this would involve the cycloaddition of 2-methylbenzonitrile oxide with acetylene.

While the related 1,3-oxazole ring can act as a diene in Diels-Alder reactions, the 1,2-oxazole (isoxazole) ring does not typically undergo this type of cycloaddition. clockss.orgwikipedia.org Its reactivity is dominated by other pathways, such as ring-opening and substitution reactions. The primary relevance of cycloaddition to the 1,2-oxazole moiety is its role as a powerful method for its synthesis. nih.gov

Ring-Opening Reactions and Mechanism

A characteristic reaction of the isoxazole ring is its propensity to undergo ring-opening, a transformation driven by the cleavage of the weak N-O bond. This can be initiated under various conditions, including basic, acidic, or through electrophilic attack.

Base-Promoted Ring-Opening: Under basic conditions, deprotonation at the C4 position can initiate a cascade that leads to N-O bond cleavage. This type of transformation has been observed in related isoxazolopyridine systems, where a base promotes rearrangement and ring-opening. beilstein-journals.org The mechanism generally involves the formation of an intermediate that subsequently rearranges to a more stable open-chain product, such as a β-ketonitrile.

Electrophile-Induced Ring-Opening: Certain electrophiles can trigger ring-opening. For instance, the treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by N-O bond cleavage. researchgate.net This process results in the formation of α-fluorocyanoketones. The reaction is initiated by electrophilic attack on the ring, which weakens the N-O bond and facilitates its scission. researchgate.net This method highlights how electrophilic activation can provide a pathway to cleave the heterocyclic ring under mild conditions.

The general mechanism for ring-opening hinges on the instability of the N-O bond. An initial attack (by a nucleophile, base, or electrophile) creates an unstable intermediate, which resolves itself by breaking this bond, leading to various functionalized, acyclic products.

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole Ring

Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring preferentially occurs at the C4 position. reddit.com This regioselectivity can be explained by examining the stability of the carbocation intermediate (Wheland intermediate) formed upon electrophilic attack. Attack at C4 allows for the positive charge to be delocalized without placing it on the carbon adjacent to the electronegative ring oxygen, which would be highly destabilizing. reddit.com While isoxazoles are generally less reactive towards electrophiles than benzene, substitution can be achieved. For example, 4-iodoisoxazoles can be synthesized efficiently by the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). nih.govacs.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the reaction is feasible if the ring is substituted with a strong electron-withdrawing group that can stabilize the negative charge of the Meisenheimer intermediate. A prime example is the displacement of a nitro group. Studies have shown that a nitro group at the C5 position of the isoxazole ring can be readily substituted by a variety of nucleophiles under mild conditions, providing an efficient route to polysubstituted isoxazoles. rsc.org For 5-(2-methylphenyl)-1,2-oxazole, direct nucleophilic substitution on the ring is unlikely without the presence of such an activating group.

Table 2: Substitution Patterns on the 1,2-Oxazole Ring

| Reaction Type | Position of Attack | Rationale / Conditions |

|---|---|---|

| Electrophilic Substitution | C4 | Leads to the most stable carbocation intermediate. reddit.com |

| Nucleophilic Substitution | C3 or C5 | Requires a good leaving group and a strong electron-withdrawing group on the ring. rsc.org |

Reactivity of the 2-Methylphenyl Substituent

The 2-methylphenyl group attached at the C5 position of the isoxazole ring has its own distinct reactivity at both the methyl group and the phenyl ring.

Reactions at the Methyl Group of the Phenyl Ring

The methyl group attached to the phenyl ring is a benzylic position and is susceptible to reactions characteristic of this functionality. These reactions typically proceed via radical or oxidation pathways.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert 5-(2-methylphenyl)-1,2-oxazole into 5-(2-carboxyphenyl)-1,2-oxazole.

Free-Radical Halogenation: In the presence of a radical initiator (like UV light or AIBN), N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic methyl group, yielding 5-(2-(bromomethyl)phenyl)-1,2-oxazole.

C-H Bond Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, including those in methyl groups, to install a variety of other functional groups. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution on the 2-methylphenyl ring is governed by the directing effects of the two existing substituents: the methyl group and the 5-(1,2-oxazolyl) group.

Methyl Group: The methyl group is an electron-donating group by hyperconjugation and induction. It is therefore an activating group and an ortho, para-director .

5-(1,2-Oxazolyl) Group: Heterocyclic rings are generally electron-withdrawing and thus act as deactivating groups towards electrophilic aromatic substitution. This would direct incoming electrophiles to the meta position relative to the isoxazole ring.

When these two effects are in competition, the strongly activating ortho, para-directing methyl group dominates the regiochemical outcome. utexas.edu Therefore, electrophilic attack will be directed to the positions ortho and para to the methyl group.

The available positions on the phenyl ring are C3, C4, C5, and C6 (relative to the isoxazole substituent at C1). The methyl group is at C2.

Positions ortho to the methyl group: C3

Position para to the methyl group: C5

Substitution at the C6 position is ortho to the isoxazole and is generally disfavored due to the deactivating nature of the heterocycle and potential steric hindrance. Therefore, the major products of electrophilic aromatic substitution on 5-(2-methylphenyl)-1,2-oxazole are expected to be the 3- and 5-substituted isomers of the phenyl ring.

Functional Group Interconversions at the 1,2-Oxazole Core

The inherent reactivity of the 1,2-oxazole ring allows for a variety of functional group interconversions, providing pathways to novel molecular architectures.

Hydrolysis Reactions of Oxazole Derivatives

While specific hydrolysis data for 5-(2-methylphenyl)-1,2-oxazole is not extensively detailed in the provided search results, the general reactivity of the isoxazole ring suggests that it can undergo hydrolytic cleavage. The weak N-O bond is a potential site for ring opening, which can lead to the formation of β-dicarbonyl compounds or their derivatives. The structural characteristics of isoxazoles, particularly the weaker nitrogen-oxygen bond, provide a site for ring cleavage, making them useful intermediates in various synthetic routes.

Oxidation Reactions (e.g., Photo-oxidation by Singlet Oxygen)

Oxazole derivatives are susceptible to oxidation, particularly by singlet oxygen. The primary reaction pathway for the photo-oxidation of oxazoles involves a [4+2]-cycloaddition of singlet oxygen to the oxazole ring. researchgate.netnih.gov This reaction leads to the formation of an unstable bicyclic endoperoxide. researchgate.net This intermediate can then rearrange to form various products, such as imino-anhydrides, which may subsequently convert to triamides. researchgate.netnih.gov

The rate of this photo-oxidation can be influenced by substituents on the oxazole ring. For instance, electron-donating groups can increase the reaction rate. researchgate.netnih.gov Studies on substituted oxazoles have shown that the pseudo-first-order reaction rate for a substituted oxazole like 4-methyl-2,5-diphenyloxazole is slightly higher than that of an unsubstituted oxazole. researchgate.netnih.gov

| Compound | Reaction Type | Key Findings |

| Oxazole Derivatives | Photo-oxidation by Singlet Oxygen | The primary mechanism is a [4+2]-cycloaddition, forming an unstable endoperoxide intermediate. researchgate.netnih.gov |

| Substituted Oxazoles | Photo-oxidation by Singlet Oxygen | Substituents can influence the reaction rate, with electron-donating groups generally increasing it. researchgate.netnih.gov |

Derivatization of Carboxamide and Related Groups

The isoxazole ring can serve as a precursor for the synthesis of carboxamide derivatives. For example, 3-substituted isoxazole-4-carboxylic acids can be converted to their corresponding acid chlorides and subsequently condensed with amines to yield isoxazole carboxamides. nih.gov This highlights a method for introducing diverse amide functionalities into molecules containing an isoxazole core. The synthesis of novel 3-methyl-4-phenyl-isoxazole-carboxamide derivatives has been achieved through a coupling reaction using activating agents like DMAP and EDCI. nih.gov

Advanced Chemical Transformations for Structural Diversification

Beyond fundamental functional group interconversions, the 5-(2-methylphenyl)-1,2-oxazole scaffold can undergo more complex transformations to create a diverse range of chemical structures.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including oxazoles. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized for the C-H activation of oxazole rings to form new C-C bonds. semanticscholar.orgnih.gov This allows for the introduction of various aryl and other substituents onto the oxazole core, enabling the synthesis of complex, multi-ring systems. semanticscholar.orgnih.gov For example, a convergent process based on the cross-coupling of 2,6-bis(oxazol-5-yl) pyridine (B92270) and 2-bromopyridine (B144113) derivatives has been used to synthesize oligo-heteroaryles through double C-H activation of the oxazole rings. semanticscholar.org

| Reaction Type | Catalyst/Reagents | Application |

| C-H activation/Cross-coupling | Pd(II)/Cu(I) | Construction of C-C bonds between bromopyridine intermediates and oxazole derivatives. semanticscholar.orgnih.gov |

| Suzuki-Miyaura | Palladium catalysts | Homocoupling of 4-bromo-1,2,3-triazoles. mdpi.com |

| Negishi, Suzuki, and Stille | Not specified | High-yielding arylations and alkenylations for the preparation of 2,5-disubstituted oxazoles. acs.org |

| Cobalt(III)-catalyzed | Co(III) | Synthesis of 2,5-disubstituted oxazoles through [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. rsc.org |

Transformation of Specific Substituents (e.g., Thioethers to Sulfones)

Substituents on the oxazole ring can be chemically transformed to introduce new functional groups. For example, a thioether group attached to an oxazole can be oxidized to a sulfone. The oxidation of a methylthio group at the C4 position of a 2-substituted 5-methyl-1,3-oxazole to a methylsulfonyl derivative has been achieved using m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The oxidation of thioethers to sulfoxides and subsequently to sulfones can also be achieved using hydrogen peroxide with catalysts like titanium-containing zeolites. researchgate.net This transformation can be selective, with conditions allowing for the isolation of either the sulfoxide (B87167) or the sulfone. researchgate.netorganic-chemistry.org

Spectroscopic and Structural Data for 5-(2-Methylphenyl)-1,2-oxazole Not Available in Publicly Accessible Databases

Following a comprehensive search of scientific literature and chemical databases, the specific experimental data required to detail the advanced spectroscopic and structural characterization of the chemical compound “5-(2-Methylphenyl)-1,2-oxazole” could not be located. As a result, it is not possible to provide the detailed, research-backed article as requested under the specified outline.

The search included queries for ¹H NMR, ¹³C NMR, 2D NMR techniques (COSY, HMQC, HMBC), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) data specific to this compound. While spectral information for related isomers, such as 3-phenyl-5-(m-tolyl)isoxazole and 3-phenyl-5-(p-tolyl)isoxazole, and for more complex derivatives like 4-Allyl-3-phenyl-5-(o-tolyl)isoxazole is available, this information is not directly applicable to the unsubstituted parent compound, 5-(2-Methylphenyl)-1,2-oxazole. The presence of additional substituents on the isoxazole ring significantly alters the chemical environment of the atoms, leading to different spectroscopic signatures.

Adhering to the strict requirements of focusing solely on "5-(2-Methylphenyl)-1,2-oxazole" and ensuring scientific accuracy, an article cannot be generated without the foundational experimental data. Extrapolating or estimating data from related but distinct molecules would not meet the standards of factual reporting.

Should peer-reviewed literature containing the characterization of 5-(2-Methylphenyl)-1,2-oxazole become available, the requested article could then be accurately generated.

Advanced Spectroscopic and Structural Characterization of 5 2 Methylphenyl 1,2 Oxazole

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide invaluable information about the three-dimensional structure of 5-(2-Methylphenyl)-1,2-oxazole in its solid state.

Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules, would also be identified and characterized. These interactions are crucial in understanding the packing of the molecules in the crystal lattice and influence the macroscopic properties of the solid, such as its melting point and solubility.

For a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, X-ray diffraction analysis revealed that the mean planes of the 4-chlorophenyl, 2-methylphenyl, and phenylene rings form dihedral angles of 62.8 (2)°, 65.1 (3)°, and 15.1 (2)°, respectively, with the 5-methyl-1,2-oxazole ring iucr.orggazi.edu.trnih.gov. In the crystal structure of this related molecule, intermolecular C—H⋯N, C—H⋯Cl, and C—H⋯π contacts, as well as π–π stacking interactions, link the molecules iucr.orggazi.edu.trnih.gov.

A hypothetical data table for the crystallographic analysis of 5-(2-Methylphenyl)-1,2-oxazole is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for 5-(2-Methylphenyl)-1,2-oxazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 856.9 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetry) for Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are two of the most common methods used in this field.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly useful for identifying and characterizing phase transitions. For 5-(2-Methylphenyl)-1,2-oxazole, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs would define the melting point of the compound, and the area under the peak would be proportional to the enthalpy of fusion. The presence of multiple peaks could indicate the existence of different polymorphic forms of the compound, each with its own distinct melting point and thermal stability core.ac.uk.

Thermogravimetry (TG)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability of a compound and to study its decomposition profile. A TG analysis of 5-(2-Methylphenyl)-1,2-oxazole would show a stable baseline at lower temperatures, indicating that the compound is not losing mass. As the temperature is increased, a point would be reached where the compound begins to decompose, resulting in a loss of mass. The temperature at which this decomposition begins provides an indication of the thermal stability of the molecule. The shape of the TG curve can also provide insights into the mechanism of decomposition.

The following table illustrates the type of data that would be generated from a thermal analysis of 5-(2-Methylphenyl)-1,2-oxazole.

Hypothetical Thermal Analysis Data for 5-(2-Methylphenyl)-1,2-oxazole

| Analysis | Parameter | Value |

|---|---|---|

| DSC | Melting Point (Tₘ) | 125 °C |

| DSC | Enthalpy of Fusion (ΔHբ) | 25.4 kJ/mol |

| TG | Onset of Decomposition (Tₒ) | 250 °C |

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Methylphenyl)-1,2-oxazole, and what experimental conditions are critical for regioselectivity?

Methodological Answer: The most reliable method for synthesizing 5-substituted oxazoles, including 5-(2-Methylphenyl)-1,2-oxazole, is van Leusen’s oxazole synthesis . This involves reacting aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . Key considerations include:

- Stoichiometry : Equimolar ratios of aldehyde, TosMIC, and K₂CO₃.

- Solvent : Methanol is preferred for optimal cyclization.

- Work-up : Extraction with methyl tert-butyl ether and drying over anhydrous Na₂SO₄ ensures purity .

For regioselectivity, NMR spectroscopy (e.g., ¹H-¹⁵N coupling constants) confirms the 1,2-oxazole structure by identifying interactions between nitrogen and adjacent carbons (e.g., 2JH3–N2 = 14.36 Hz in ¹H NMR) .

Q. How can spectroscopic techniques (NMR, IR) distinguish 5-(2-Methylphenyl)-1,2-oxazole from isomeric oxazole derivatives?

Methodological Answer:

- ¹H NMR : The methyl group on the 2-methylphenyl substituent appears as a singlet (~δ 2.3–2.5 ppm). Coupling constants between oxazole protons (e.g., H-4 and H-5) and aromatic protons help identify substitution patterns .

- ¹³C NMR : The oxazole carbons (C-3, C-4, C-5) show distinct shifts (~150–160 ppm for C-3 due to nitrogen proximity) .

- IR : Stretching vibrations for C=N (~1640 cm⁻¹) and C-O (~1250 cm⁻¹) confirm the oxazole ring .

Advanced Research Questions

Q. How can halogen bonding interactions of 5-(2-Methylphenyl)-1,2-oxazole be experimentally studied for crystal engineering applications?

Methodological Answer: Cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) enables analysis of halogen bonding (X···N/O). Steps include:

- Cocrystal Screening : Use solvent evaporation or grinding methods with stoichiometric ratios of oxazole and halogen donor .

- X-ray Diffraction : Resolve crystal structures to measure bond distances (e.g., I···N distances < 3.5 Å indicate strong interactions) .

- Electrostatic Potential (ESP) Mapping : Computational ESP calculations (e.g., DFT) rank acceptor sites on the oxazole ring to predict bonding preferences .

Q. What computational strategies are effective for predicting the pharmacological activity of 5-(2-Methylphenyl)-1,2-oxazole derivatives?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., cancer-related kinases) using software like AutoDock Vina. Focus on sulfonamide-linked derivatives, which show enhanced binding due to hydrogen bonding with active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and polar surface area .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize candidates for in vitro testing .

Q. How can conflicting data on oxazole derivative reactivity be resolved in synthetic studies?

Methodological Answer:

- Controlled Replication : Repeat reactions under identical conditions (solvent, temperature, catalyst) to isolate variables .

- In Situ Monitoring : Use techniques like HPLC or reaction calorimetry to track intermediate formation and identify side reactions .

- Cross-Validation : Compare spectral data (NMR, MS) with literature benchmarks to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.